molecular formula C25H21ClN2OS B2385556 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 497064-35-4

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2385556
CAS No.: 497064-35-4
M. Wt: 432.97
InChI Key: QQTGKELPMUMAMF-UHFFFAOYSA-N
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Description

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone is a synthetically designed small molecule that integrates two privileged medicinal chemistry scaffolds: the indole ring system and the indoline moiety. The indole core is a structure of high significance in drug discovery, forming the basis of numerous approved anticancer agents and exhibiting a wide range of biological activities . The strategic incorporation of a sulfur-based thioether linker and a 2-chlorobenzyl substituent is intended to fine-tune the compound's electronic properties, lipophilicity, and its potential for interactions with biological targets. This molecular architecture makes it a compelling candidate for investigative pharmacology, particularly in oncology. The primary research value of this compound lies in its potential as a probe for studying cancer cell proliferation and associated molecular pathways. Indole derivatives have demonstrated potent antitumor efficacies against various human cancer cell lines, including non-small cell lung cancer (A549) and chronic myeloid leukemia (K562), with some analogs showing IC50 values in the nanomolar range . The mechanism of action for such compounds often involves the modulation of critical cellular signaling pathways. Research on analogous molecules indicates potential mechanisms including the induction of apoptosis (programmed cell death), dose-dependent growth arrest, and the disruption of the cell cycle, notably in the G2/M phase . Furthermore, structurally related molecules have been shown to exert their effects through the suppression of the Epidermal Growth Factor Receptor (EGFR) pathway and the modulation of the p53-MDM2 interaction, both of which are pivotal targets in cancer therapeutics . This compound is supplied For Research Use Only. It is strictly intended for laboratory investigations and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this material with appropriate care and in compliance with their institution's safety protocols.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2OS/c26-21-10-4-1-8-19(21)15-27-16-24(20-9-3-6-12-23(20)27)30-17-25(29)28-14-13-18-7-2-5-11-22(18)28/h1-12,16H,13-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTGKELPMUMAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the 2-chlorobenzyl Group: This step involves the alkylation of the indole core with 2-chlorobenzyl chloride under basic conditions.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound.

    Final Coupling: The final step involves coupling the thioether intermediate with indolin-1-yl ethanone under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thioether moieties.

    Reduction: Reduction reactions can occur at the carbonyl group or other reducible sites.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, indole derivatives are known for their activity against various biological targets, including enzymes and receptors. This compound may be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, such compounds are explored for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, these compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with proteins, enzymes, and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-chlorobenzyl group in the target compound may enhance lipophilicity and receptor affinity compared to unsubstituted indoles (e.g., antimalarial compounds in ). However, the pentyl group in JWH-203 demonstrates that alkyl chains can improve CNS penetration .
  • Biological Activity : Nitro and halogen substituents on the thioether aryl group correlate with high antimalarial potency (IC₅₀ < 100 nM) . The absence of such groups in the target compound suggests its activity profile may differ.

Key Observations :

  • Bulky or electron-donating substituents (e.g., 3,4-dimethoxybenzyl) reduce yields, likely due to steric hindrance . The 2-chlorobenzyl group in the target compound may pose similar challenges.
  • DBU (1,8-diazabicycloundec-7-ene), a common base in indole alkylation , is likely essential for its synthesis.

Biological Activity

The compound 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone is a novel indole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and antiviral applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the presence of an indole moiety linked to a thioether and an ethanone group. The incorporation of a 2-chlorobenzyl substituent enhances its interaction with biological targets.

Research indicates that This compound exhibits several mechanisms of action:

  • Inhibition of Cell Proliferation : Studies have demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including HeLa and MCF-7, with IC50 values indicating potent activity.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death.
  • Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, particularly against SARS-CoV-2, making it a candidate for further investigation in the context of viral infections.

Anticancer Activity

A series of experiments were conducted to evaluate the anticancer potential of the compound:

Cell LineIC50 (µM)Mechanism
HeLa0.52Induces apoptosis, G2/M arrest
MCF-70.34Tubulin polymerization inhibition
HT-290.86Apoptotic pathway activation

These results indicate that This compound is particularly effective against breast and cervical cancer cell lines, suggesting its potential as a therapeutic agent.

Antiviral Activity

In addition to its anticancer properties, the compound was tested for antiviral efficacy:

VirusEfficacyReference
SARS-CoV-2PromisingIn vitro studies showing inhibition

The antiviral properties were assessed using Vero cell models, where significant reductions in viral load were observed upon treatment with the compound.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives similar to This compound :

  • Study on Indole Derivatives : A study found that indole derivatives exhibit multi-targeted inhibitory properties against EGFR and VEGFR pathways, which are crucial in cancer progression.
  • Antiviral Research : Another research effort focused on the synthesis and evaluation of spiro-indolin compounds demonstrated significant antiviral activity against various strains of viruses, supporting the hypothesis that indole-based compounds may serve as effective antiviral agents.

Q & A

Q. What are the key steps for synthesizing 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone?

The synthesis involves:

  • Step 1 : Alkylation of 1H-indole with 2-chlorobenzyl chloride to introduce the 2-chlorobenzyl group at the indole N1 position .
  • Step 2 : Thiolation at the indole C3 position using sulfurizing agents (e.g., Lawesson’s reagent) to form the thioether linkage .
  • Step 3 : Coupling the thiolated indole with 1-(indolin-1-yl)ethanone via nucleophilic substitution or Mitsunobu reaction .
    Optimization : Reaction yields (~60–75%) depend on solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C) to minimize side products .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals at δ 7.2–8.1 ppm confirm aromatic protons (indole and indolinyl groups). The 2-chlorobenzyl group shows a singlet at δ 5.3–5.5 ppm (CH₂) .
    • ¹³C NMR : Carbonyl (C=O) appears at ~190–195 ppm; thioether (C-S) at ~120–125 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the molecular formula (C₂₆H₂₀ClN₃OS, expected m/z ~466.1) .
  • X-ray Crystallography : Resolves bond angles (e.g., C-S-C ~105°) and confirms spatial arrangement of the bicyclic indolinone moiety .

Q. What structural features influence its reactivity?

  • Thioether linkage : Prone to oxidation (e.g., forming sulfoxides) under mild oxidative conditions (H₂O₂, CH₃COOH) .
  • Indole C3 position : Electrophilic susceptibility due to electron-rich aromatic system; reacts with alkyl halides or acyl chlorides .
  • Indolinone carbonyl : Participates in nucleophilic additions (e.g., Grignard reagents) or condensations .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved during synthesis?

Case Study : Yields vary (40–75%) in Step 3 due to competing side reactions (e.g., over-alkylation). Methodology :

  • High-Throughput Screening : Test 96 reaction conditions (e.g., bases: K₂CO₃ vs. Et₃N; solvents: DCM vs. DMF) to identify optimal parameters .
  • HPLC-MS Monitoring : Track intermediate formation (e.g., 1-(indolin-1-yl)ethanone consumption rate) to adjust stoichiometry .
    Resolution : Use DMF with K₂CO₃ at 70°C for 12 hours to achieve 72% yield .

Q. What computational methods predict the compound’s binding affinity for neurological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with serotonin receptors (5-HT₂A). The indole moiety forms π-π stacking with Phe234 (binding energy: −9.2 kcal/mol) .
  • Molecular Dynamics (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns; RMSD < 2.0 Å indicates stable binding .
    Validation : Compare with experimental IC₅₀ values from radioligand displacement assays .

Q. How to address discrepancies in crystallographic data for derivatives?

Example : Variations in dihedral angles (indole vs. indolinone planes) across studies. Approach :

  • SHELX Refinement : Use anisotropic displacement parameters and twin refinement for high-resolution data (<1.0 Å) to reduce R-factor discrepancies .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O vs. S···Cl contacts) to explain packing differences .

Methodological Guidance

Q. Designing SAR Studies for Anticancer Activity

  • Structural Modifications :
    • Variation A : Replace 2-chlorobenzyl with 3-nitrobenzyl to enhance electrophilicity (test IC₅₀ against HeLa cells) .
    • Variation B : Substitute indolinone with pyrrolidinone to reduce steric hindrance .
      Assays :
  • MTT Assay : Measure cytotoxicity (48-hour exposure; EC₅₀ calculation via GraphPad Prism) .
  • Apoptosis Markers : Western blot for caspase-3 activation .

Q. Optimizing Solubility for In Vivo Studies

  • Strategies :
    • Salt Formation : Use hydrochloride salt (improves aqueous solubility by 5×) .
    • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm; PDI < 0.1) .
      Validation :
  • HPLC-UV : Quantify plasma concentration (Cₘₐₓ ~2.5 µg/mL at 6 hours post-injection) .

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